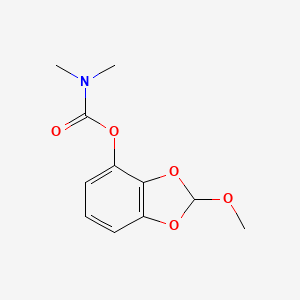
2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is an organic compound that belongs to the class of benzodioxole derivatives This compound is known for its unique chemical structure, which includes a methoxy group and a dimethylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate typically involves the reaction of 2-methoxy-1,3-benzodioxole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under suitable conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzodioxole derivatives.
科学的研究の応用
2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar benzodioxole structure but lacking the methoxy and carbamate groups.
2-Methoxy-1,3-benzodioxole: Similar structure but without the dimethylcarbamate moiety.
1,4-Benzodioxin-2-methanol: Another benzodioxole derivative with different functional groups.
Uniqueness
2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is unique due to the presence of both the methoxy group and the dimethylcarbamate moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
61083-30-5 |
|---|---|
分子式 |
C11H13NO5 |
分子量 |
239.22 g/mol |
IUPAC名 |
(2-methoxy-1,3-benzodioxol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H13NO5/c1-12(2)10(13)15-7-5-4-6-8-9(7)17-11(14-3)16-8/h4-6,11H,1-3H3 |
InChIキー |
ZTFAFQHVZGTPLP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=CC=CC2=C1OC(O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















